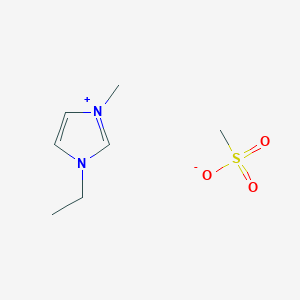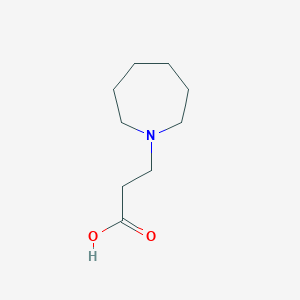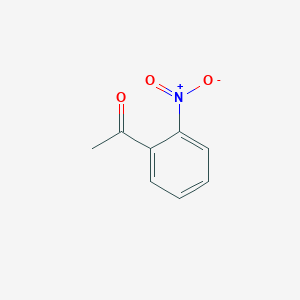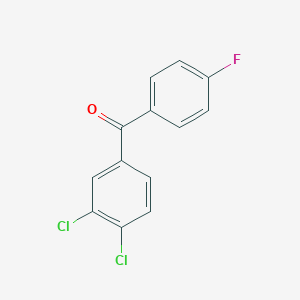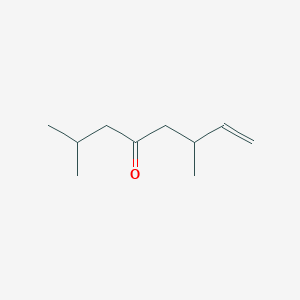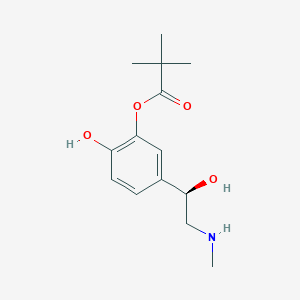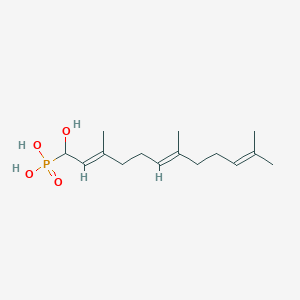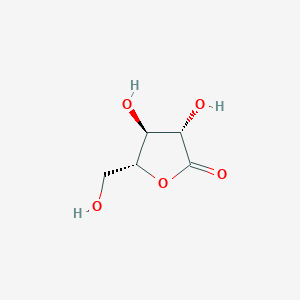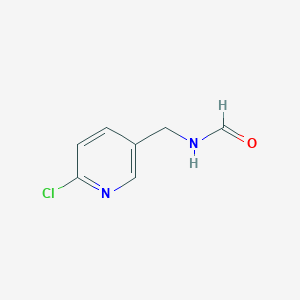
2-Chloro-5-formylaminomethylpyridine
Descripción general
Descripción
2-Chloro-5-formylaminomethylpyridine, also known as CFMP, is a chemical compound that belongs to the pyridine family. CFMP is a versatile molecule that has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-formylaminomethylpyridine involves the inhibition of ALDH. ALDH is an enzyme that converts aldehydes into their corresponding acids. 2-Chloro-5-formylaminomethylpyridine binds to the active site of ALDH, preventing the enzyme from carrying out its catalytic function. This leads to an accumulation of toxic aldehydes, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-5-formylaminomethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and improve cognitive function in Alzheimer's disease models. 2-Chloro-5-formylaminomethylpyridine has also been shown to reduce alcohol consumption in animal models of alcoholism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-formylaminomethylpyridine has several advantages for lab experiments. It is a potent inhibitor of ALDH and can be used to study the role of ALDH in various diseases. 2-Chloro-5-formylaminomethylpyridine is also relatively stable and can be stored for long periods without degradation. However, 2-Chloro-5-formylaminomethylpyridine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 2-Chloro-5-formylaminomethylpyridine is also relatively expensive compared to other ALDH inhibitors.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-5-formylaminomethylpyridine in scientific research. One potential direction is the development of 2-Chloro-5-formylaminomethylpyridine analogs with improved solubility and potency. Another potential direction is the use of 2-Chloro-5-formylaminomethylpyridine in combination with other drugs to enhance therapeutic efficacy. Finally, the role of 2-Chloro-5-formylaminomethylpyridine in other diseases, such as Parkinson's disease and stroke, should be investigated.
Aplicaciones Científicas De Investigación
2-Chloro-5-formylaminomethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme responsible for the metabolism of aldehydes. The inhibition of ALDH by 2-Chloro-5-formylaminomethylpyridine has been shown to have therapeutic potential in various diseases, such as cancer, Alzheimer's disease, and alcoholism.
Propiedades
Número CAS |
151837-57-9 |
|---|---|
Nombre del producto |
2-Chloro-5-formylaminomethylpyridine |
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
N-[(6-chloropyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11) |
Clave InChI |
DPFJSSDKNZREPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CNC=O)Cl |
SMILES canónico |
C1=CC(=NC=C1CNC=O)Cl |
Sinónimos |
2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

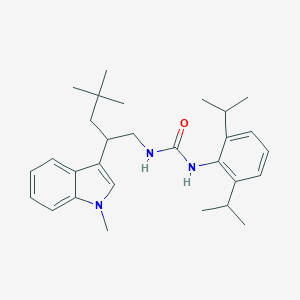
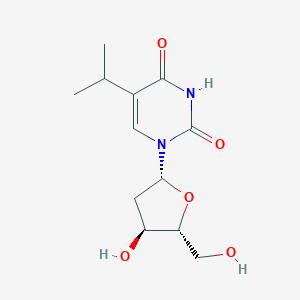
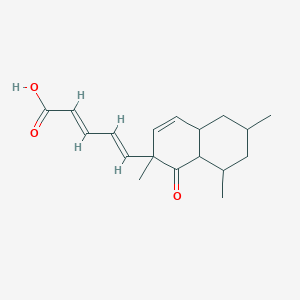
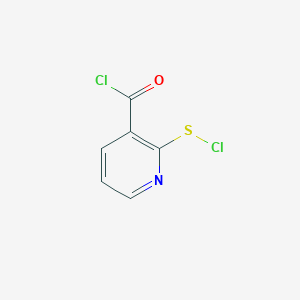
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

